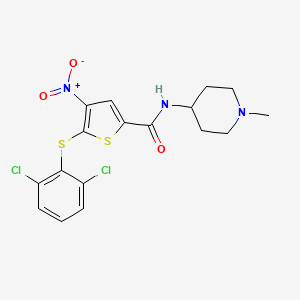
5-((2,6-Dichlorophenyl)thio)-n-(1-methylpiperidin-4-yl)-4-nitrothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2,6-Dichlorophenyl)thio)-n-(1-methylpiperidin-4-yl)-4-nitrothiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiophene ring substituted with a nitro group, a carboxamide group, and a 2,6-dichlorophenylthio group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,6-Dichlorophenyl)thio)-n-(1-methylpiperidin-4-yl)-4-nitrothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiophene Ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Nitro Group: Nitration of the thiophene ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the 2,6-Dichlorophenylthio Group: This step involves the nucleophilic substitution of a suitable thiophene derivative with 2,6-dichlorobenzenethiol.
Formation of the Carboxamide Group: This can be achieved through the reaction of the corresponding carboxylic acid derivative with an amine, such as 1-methylpiperidine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the nitro group.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines.
Substitution: Products may include various substituted thiophenes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving thiophene derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure, which may interact with biological targets.
Industry: Potential use in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 5-((2,6-Dichlorophenyl)thio)-n-(1-methylpiperidin-4-yl)-4-nitrothiophene-2-carboxamide is not well-documented. based on its structure, it may interact with biological targets through:
Binding to Receptors: The compound may bind to specific receptors in the body, leading to a biological response.
Inhibition of Enzymes: The compound may inhibit certain enzymes, affecting biochemical pathways.
Interaction with DNA/RNA: The compound may interact with genetic material, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenylthiophene Derivatives: Compounds with similar structures but different substituents on the thiophene ring.
Nitrothiophene Carboxamides: Compounds with similar functional groups but different aromatic substituents.
Uniqueness
5-((2,6-Dichlorophenyl)thio)-n-(1-methylpiperidin-4-yl)-4-nitrothiophene-2-carboxamide is unique due to the combination of its functional groups and the specific arrangement of atoms, which may confer unique chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C17H17Cl2N3O3S2 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
5-(2,6-dichlorophenyl)sulfanyl-N-(1-methylpiperidin-4-yl)-4-nitrothiophene-2-carboxamide |
InChI |
InChI=1S/C17H17Cl2N3O3S2/c1-21-7-5-10(6-8-21)20-16(23)14-9-13(22(24)25)17(26-14)27-15-11(18)3-2-4-12(15)19/h2-4,9-10H,5-8H2,1H3,(H,20,23) |
InChI Key |
DSKVXMHNKGVAOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(S2)SC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



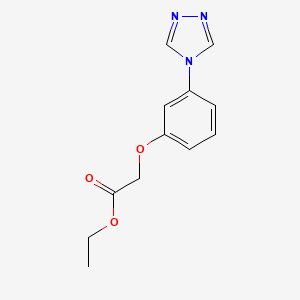
![2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B12970525.png)
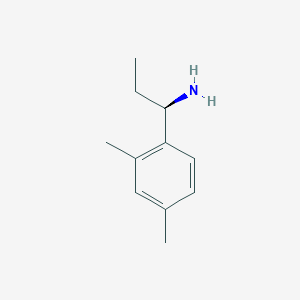
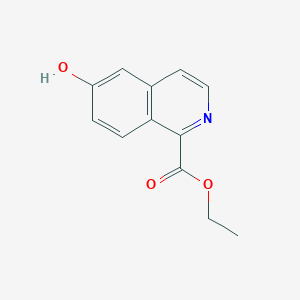

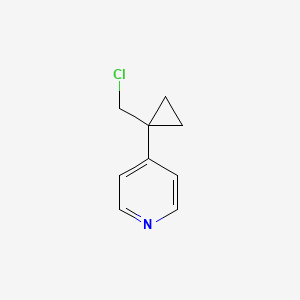
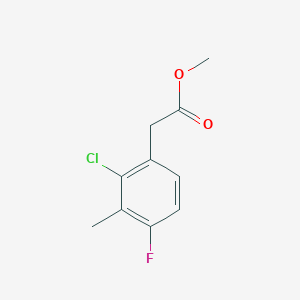
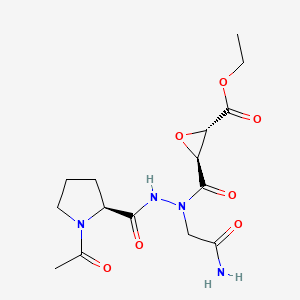
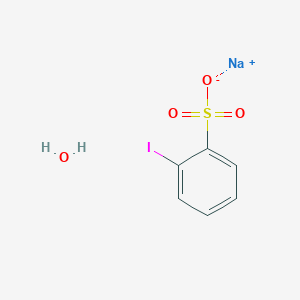
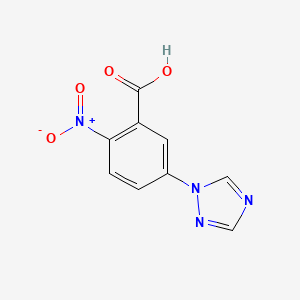

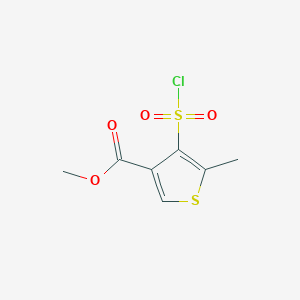
![2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B12970571.png)
